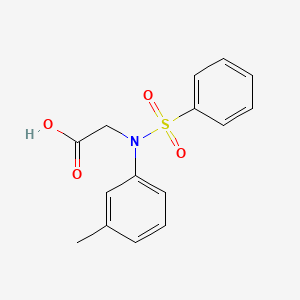

N-(3-methylphenyl)-N-(phenylsulfonyl)glycine

Description

N-(3-Methylphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-substituted glycine derivative characterized by a phenylsulfonyl group and a 3-methylphenyl substituent attached to the glycine backbone. These derivatives are notable for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., aldose reductase) and intermediates in organic synthesis .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-3-methylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12-6-5-7-13(10-12)16(11-15(17)18)21(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKUZBZMCUHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylphenyl)-N-(phenylsulfonyl)glycine is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a glycine moiety, with a 3-methylphenyl substituent. Its molecular formula is CHNOS, and it has a molecular weight of approximately 305.37 g/mol. The structural characteristics impart unique chemical and biological properties that are crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain inflammatory pathways, potentially modulating cytokine production and enzyme activity associated with inflammatory responses .

Antiinflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: In Vitro Analysis of Anti-Inflammatory Effects

In a controlled laboratory setting, this compound was tested on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The study found that treatment with varying concentrations of the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its efficacy in modulating inflammatory responses.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| 0 | 120 | 150 |

| 10 | 90 | 110 |

| 50 | 60 | 80 |

| 100 | 30 | 50 |

Case Study 2: In Vivo Efficacy in Animal Models

An animal model study evaluated the anti-inflammatory effects of this compound in mice subjected to induced paw edema. Results showed a significant reduction in paw swelling compared to control groups treated with saline, further supporting the compound's potential therapeutic applications.

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing related sulfonyl glycine derivatives is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-N-(phenylsulfonyl)glycine | Para-substituted phenyl ring | Different electronic properties affecting reactivity |

| N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | Chlorine substitution on phenyl ring | Enhanced binding affinity due to halogen effects |

| N-(2-methylphenyl)-N-(tosyl)glycine | Tosyl group instead of sulfonamide | Changes in solubility and biological interactions |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares key structural, molecular, and functional attributes of N-(3-methylphenyl)-N-(phenylsulfonyl)glycine with analogous compounds:

*Calculated molecular weight based on formula.

Key Research Findings on Structural and Functional Differences

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., NO₂, Cl, CF₃): Compounds like N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine (336.32 g/mol) may exhibit enhanced binding to enzymes due to increased electrophilicity .

- Methyl Groups : The 3-methyl substituent in the target compound likely improves lipophilicity, favoring membrane permeability compared to polar groups like nitro or carboxy .

Inhibitory Activity Against Aldose Reductase

- N-(Phenylsulfonyl)glycine Derivatives : highlights that substituents on the phenyl ring significantly modulate inhibitory potency. For example, 2-phenylglycine derivatives (e.g., compound 6 in ) show stronger inhibition than unsubstituted analogs, suggesting that steric and electronic factors are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.